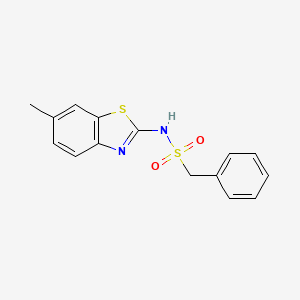![molecular formula C20H14N2O2 B5735693 2-methyl-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5735693.png)
2-methyl-3-(3-nitrophenyl)benzo[f]quinoline
Descripción general
Descripción
2-methyl-3-(3-nitrophenyl)benzo[f]quinoline is a useful research compound. Its molecular formula is C20H14N2O2 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.105527694 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Methyl-3-(3-nitrophenyl)benzo[f]quinoline and its derivatives have been the focus of various synthesis studies. Kozlov and Basalaeva (2003) describe a method for synthesizing 3-aryl-1-methylbenzo[f]quinolines, including 1-methyl-3-(nitrophenyl)benzo[f]quinolines, through a three-component condensation process. This synthesis approach is important for creating compounds with potential applications in pharmaceuticals and materials science (Kozlov & Basalaeva, 2003).
Photophysical Properties
Padalkar and Sekar (2014) conducted a study on the photophysical behaviors of quinoline derivatives, including those with a nitrophenyl group. They investigated the absorption and emission properties of these compounds in various solvents, revealing insights valuable for applications in fluorescent probes and materials science (Padalkar & Sekar, 2014).
Antimicrobial Activity
Vodela and Chakravarthula (2016) explored the antimicrobial potential of quinoline-based imidazoles, which could include derivatives of this compound. Their study highlights the significance of these compounds in developing new antimicrobial agents (Vodela & Chakravarthula, 2016).
Corrosion Inhibition
In the field of materials science, Dkhireche et al. (2020) researched the use of quinoline derivatives as corrosion inhibitors. Their findings on the effectiveness of these compounds in protecting metals from corrosion are significant for industrial applications (Dkhireche et al., 2020).
Propiedades
IUPAC Name |
2-methyl-3-(3-nitrophenyl)benzo[f]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c1-13-11-18-17-8-3-2-5-14(17)9-10-19(18)21-20(13)15-6-4-7-16(12-15)22(23)24/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPFRRHSPZMKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)N=C1C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5735622.png)

![N-(4-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5735638.png)


![(1-ethylpropyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5735649.png)
![N-[4-(N-{5-[(2-chlorophenoxy)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5735654.png)

![2-(2,4-dichlorophenyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5735664.png)

![methyl 2-methyl-3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B5735672.png)
![N-(2-phenylethyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B5735685.png)

